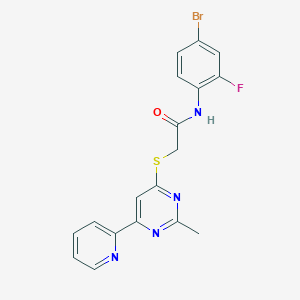
N-(4-bromo-2-fluorophenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(4-bromo-2-fluorophenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C18H14BrFN4OS and its molecular weight is 433.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(4-bromo-2-fluorophenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, as well as insights from recent research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- A bromo and fluoro substituted phenyl ring.
- A thio group connecting to a pyrimidine derivative.
- A acetamide functional group.
The molecular formula is C15H14BrFN3S, with a molecular weight of approximately 359.25 g/mol.
Antimicrobial Activity
Research has indicated that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that thiazole and pyridine derivatives possess broad-spectrum activity against various bacterial strains, including both Gram-positive and Gram-negative organisms.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 5.64 - 77.38 µM |
| Escherichia coli | 2.33 - 156.47 µM |
| Candida albicans | 16.69 - 78.23 µM |
These findings suggest that the presence of halogen substituents (bromo and fluoro) enhances the compound's interaction with microbial targets, leading to improved efficacy against pathogens .
Anticancer Activity
The anticancer potential of this compound has also been explored, particularly against estrogen receptor-positive breast cancer cell lines such as MCF7. The Sulforhodamine B (SRB) assay has been employed to evaluate cytotoxicity, revealing promising results:
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| N-(4-bromo-2-fluorophenyl)-2-thioacetamide | 5.10 ± 0.40 | MCF7 |
| Reference Drug (Doxorubicin) | 7.26 ± 0.30 | MCF7 |
The compound demonstrated significant antiproliferative activity, indicating its potential as a therapeutic agent in cancer treatment .
The mechanism by which N-(4-bromo-2-fluorophenyl)-2-thioacetamide exerts its biological effects involves:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in cell proliferation and survival pathways in cancer cells.
- Receptor Modulation: It may interact with specific receptors, altering signaling pathways that lead to apoptosis in cancer cells.
Molecular docking studies have provided insights into the binding modes of this compound with target proteins, suggesting strong interactions that correlate with its biological activity .
Case Studies and Research Findings
Recent studies have highlighted the efficacy of similar compounds in various biological assays:
- Antimicrobial Screening: A study evaluated the antimicrobial activity of thiazole derivatives against multiple pathogens, showing that modifications at the phenyl ring significantly impacted their effectiveness .
- Anticancer Research: Another investigation focused on the anticancer properties of pyrimidine derivatives, revealing that specific substitutions enhance their cytotoxicity against breast cancer cell lines .
Eigenschaften
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-2-(2-methyl-6-pyridin-2-ylpyrimidin-4-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrFN4OS/c1-11-22-16(15-4-2-3-7-21-15)9-18(23-11)26-10-17(25)24-14-6-5-12(19)8-13(14)20/h2-9H,10H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAOCVKCKZMBLJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)SCC(=O)NC2=C(C=C(C=C2)Br)F)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrFN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














